Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide
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Overview
Description
Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide is a chemical compound with the molecular formula C14H17F3N2O2 and a molecular weight of 302.3 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group and a piperidine ring substituted with a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents.
Attachment of the methoxyphenyl group: This can be done through a substitution reaction where the methoxyphenyl group is introduced to the piperidine ring.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide can be compared with similar compounds such as:
Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide: This compound has a methyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-hydroxyphenyl)piperidin-3-yl]acetamide: The presence of a hydroxy group instead of a methoxy group can significantly alter its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17F3N2O2 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m1/s1 |
InChI Key |
KCJIGUZEHFEEOP-ZYHUDNBSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2[C@@H](CCCN2)NC(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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